Fenazaflor

Description

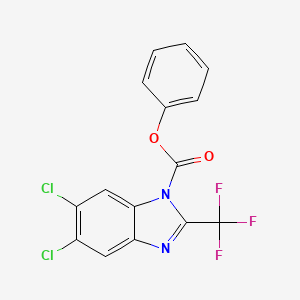

Structure

3D Structure

Properties

IUPAC Name |

phenyl 5,6-dichloro-2-(trifluoromethyl)benzimidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7Cl2F3N2O2/c16-9-6-11-12(7-10(9)17)22(13(21-11)15(18,19)20)14(23)24-8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVQSVPUDBVFFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)N2C3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7Cl2F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041969 | |

| Record name | Fenazaflor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to greyish-yellow solid; [HSDB] | |

| Record name | Fenazaflor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5869 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water at 25 °C, 13 mg/L; in benzene 40%; dioxine 50%; acetone 50%; hexane 1.5-2.0%; ethanol 2%, SPARINGLY SOL IN MOST ORG SOLVENTS, SPARINGLY SOL IN TRICHLOROETHYLENE | |

| Record name | LOVOZAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000052 [mmHg], 5.2X10-5 mm Hg at 25 °C | |

| Record name | Fenazaflor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5869 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LOVOZAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

GRAYISH-YELLOW CRYSTALLINE POWDER, WHITE NEEDLES, Yellow-grey crystals | |

CAS No. |

14255-88-0 | |

| Record name | Fenazaflor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14255-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenazaflor [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014255880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenazaflor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenazaflor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENAZAFLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V4BCX2QET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LOVOZAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

103 °C | |

| Record name | LOVOZAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanistic Elucidation of Fenazaflor S Biological Action

Biochemical Mode of Action: Investigating Mitochondrial Enzyme System Uncoupling by Fenazaflor

This compound exerts its biological action primarily by functioning as an uncoupler of mitochondrial enzyme systems. nih.gov This mechanism involves the disruption of oxidative phosphorylation, a fundamental process in cellular energy production. herts.ac.uk Uncoupling agents, such as this compound, dissociate the reactions of adenosine (B11128) triphosphate (ATP) synthesis from the electron transport chain within mitochondria. wikipedia.orgresearchgate.netresearchgate.netmdpi.com This dissociation leads to the dissipation of the proton-motive force, which is normally harnessed for ATP synthesis, as heat. wikipedia.orgresearchgate.netresearchgate.net Consequently, while ATP production is inhibited, cellular metabolism and oxygen consumption are stimulated as the cell attempts to compensate for the energy deficit. wikipedia.org

In Vitro Studies on Mitochondrial Respiration and Energy Metabolism Disruption

In vitro investigations have provided insights into this compound's impact on mitochondrial respiration and energy metabolism. Studies involving 2-trifluoromethylbenzimidazoles, the class of compounds to which this compound belongs, have shown partial correlations between their potency for uncoupling mitochondrial enzyme systems and their toxicity. nih.gov These studies were conducted using mitochondrial preparations from diverse sources, including housefly thoraces, honey bee heads and thoraces, and mouse brain and liver. nih.gov

The disruption of mitochondrial function by uncouplers leads to a direct inhibition of ATP production due to the dissipation of the mitochondrial proton gradient. researchgate.net This energy is instead released as heat. researchgate.net The resulting decrease in cytosolic ATP can trigger the activation of AMP-activated protein kinase (AMPK), a crucial energy sensor within cells. researchgate.net Furthermore, a reduction in mitochondrial membrane potential, a direct consequence of uncoupling, can influence the generation of reactive oxygen species (ROS). researchgate.net General mitochondrial dysfunction, often observed in such scenarios, is characterized by decreased ATP production, an increase in ROS output, and alterations in proteostasis. mdpi.com

Molecular Interactions and Target Site Analysis of this compound Action

The molecular target of this compound is the mitochondrial oxidative phosphorylation pathway, where it acts as an uncoupler. herts.ac.uk As a 2-trifluoromethylbenzimidazole, this compound facilitates the transport of protons across mitochondrial and lipid membranes. nih.govwikipedia.org This action effectively dissipates the proton gradient that is essential for ATP synthesis, thereby uncoupling electron transport from ATP production. researchgate.net The precise molecular interactions that enable this compound to mediate this proton transport and disrupt the electrochemical gradient are central to its acaricidal activity.

Comparative Analysis of this compound's Acaricidal Mechanism Across Target Species

This compound is recognized for its broad-spectrum acaricidal activity, effectively controlling all life stages of phytophagous mites, including adults, nymphs, and eggs. nih.gov Its utility is particularly notable against strains of mites that have developed resistance to organophosphorus pesticides, such as various species of Tetranychus and Panonychus (spider mites). nih.gov This suggests that this compound's mechanism of action is distinct from that of organophosphates, allowing it to bypass existing resistance mechanisms.

While specific comparative data detailing this compound's exact mechanism across different mite species beyond its general uncoupling action is limited, the in vitro studies on the uncoupling potency of 2-trifluoromethylbenzimidazoles across diverse organisms (housefly, honey bee, and mouse) indicate a conserved underlying biochemical principle. nih.gov The observed partial correlations between uncoupling potency and toxicity across these varied species suggest that the fundamental mechanism of mitochondrial uncoupling is broadly applicable, although the degree of toxicity may vary depending on species-specific physiological and metabolic factors. nih.gov The ability of this compound to overcome organophosphorus resistance in mites further highlights its unique mode of action, which is not affected by common resistance mechanisms like target site modifications or metabolic detoxification pathways that might affect other acaricides. nih.gov

Metabolic Pathways and Biotransformation of Fenazaflor

In Vitro Metabolic Studies of Fenazaflor

Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes in this compound Biotransformation

Cytochrome P450 (CYP) enzymes play a central role in the Phase I metabolism of xenobiotics, including this compound. researchgate.netfishersci.comnih.gov These enzymes are hemoproteins that primarily function as monooxygenases, introducing reactive or polar groups into compounds, often through oxidation, reduction, or hydrolysis. researchgate.netnih.govnih.gov This process typically increases the hydrophilicity of the compound, facilitating its excretion. researchgate.netnih.gov In mammals, CYP enzymes are predominantly found in the liver and small intestine. mdpi.com

Studies on this compound's biotransformation in mammalian systems have shown that mouse plasma and mouse liver homogenate catalyze the initial cleavage of this compound to 5,6-dichloro-2-trifluoromethylbenzimidazole (5,6-Cl2-TFB). nih.gov Further metabolism of 5,6-Cl2-TFB occurs in the presence of NADPH, where a liver microsome system converts it into compounds suggestive of chloro-hydroxy-trifluoromethylbenzimidazole (Cl-OH-TFB). nih.gov Additionally, methylation reactions yield two unidentified products during this process. nih.gov

Beyond Phase I reactions mediated by enzymes like cytochrome P450, Phase II biotransformation reactions involve the conjugation of metabolites with endogenous hydrophilic groups, such as glucuronic acid, sulfate, or amino acids. researchgate.netnih.govuni.lu These conjugation reactions typically result in larger, more polar, and often inactive compounds that are readily excreted. researchgate.netuni.lu In rats and mice, metabolites found in urine following oral administration of labeled this compound include the N-glucuronide of 5,6-Cl2-TFB, as well as conjugates of 5-chloro-6-hydroxy-2-trifluoromethylbenzimidazole (5-Cl-6-OH-TFB), 4-hydroxy-5,6-dichloro-2-trifluoromethylbenzimidazole (4-OH-5,6-Cl2-TFB), and 4,7-dihydroxy-5,6-dichloro-2-trifluoromethylbenzimidazole (4,7-(OH)2-5,6-Cl2-TFB). nih.gov This indicates that hydroxylation of the benzene (B151609) nucleus and subsequent conjugation, particularly glucuronidation, are significant metabolic steps in warm-blooded animals. nih.gov

Comparison of In Vitro and In Vivo Metabolic Profiles of this compound

The metabolic profile of this compound has been investigated both in vitro and in vivo, revealing consistent primary metabolic pathways. In vitro studies using mouse plasma and liver homogenate demonstrate the facile cleavage of this compound to 5,6-dichloro-2-trifluoromethylbenzimidazole (5,6-Cl2-TFB). nih.gov This initial hydrolytic step is a prominent feature of this compound's biotransformation. nih.gov

Comparative in vitro metabolism studies are routinely employed in pesticide regulatory contexts to assess the human relevance of toxicological data obtained from animal models. The objective is to ascertain whether all metabolites observed in human material (e.g., hepatocytes) are also present in the animal species used for pivotal toxicity studies. This comparison helps guide the interpretation of toxicological findings and informs further testing strategies.

Metabolism of this compound in Invertebrate Systems

This compound is an acaricide, indicating its activity against mites. nih.gov Studies on the metabolism of this compound have been conducted in insects. mdpi.com While specific detailed pathways for this compound in invertebrates are not extensively provided in the available literature snippets, general principles of xenobiotic metabolism in insects involve enzyme families such as cytochrome P450 monooxygenases, esterases, and glutathione (B108866) S-transferases. researchgate.net These enzymes contribute to detoxification, sequestration, and excretion of foreign compounds. researchgate.net Insects, like other organisms, employ Phase I reactions (e.g., oxidation, hydrolysis) and Phase II reactions (e.g., conjugation) to metabolize xenobiotics into more excretable forms. researchgate.net For instance, cytochrome P450s are known to be involved in the metabolism of various compounds in insect species.

Plant Metabolism and Residue Transformations of this compound

This compound undergoes extensive metabolism in plants, particularly in fruits such as apples and pears. A primary transformation in plants involves the hydrolysis of this compound to 5,6-dichloro-2-trifluoromethylbenzimidazole (5,6-Cl2-TFB). nih.gov This metabolite can be extracted from apples and pears using ethyl acetate (B1210297) and subsequently measured by gas-liquid chromatography (GLC) with electron capture detection. nih.gov

Further metabolism in plants includes hydroxylation and conjugation of the benzimidazole (B57391) nucleus. For example, a β-glycoside of 5,6-dichloro-4-hydroxy-2-trifluoromethylbenzimidazole is formed in apples and pears. This indicates that plants utilize both hydrolytic and conjugative pathways to transform this compound residues. This compound is not systemic in plants, meaning it does not readily translocate throughout the plant system after application. nih.gov The hydrolysis product, 5,6-Cl2-TFB, can also be measured in soil, suggesting its persistence or further transformation in the environment. nih.gov

Metabolites and PubChem CIDs

Environmental Fate and Persistence of Fenazaflor

Abiotic Degradation of Fenazaflor in Environmental Compartments

Abiotic degradation refers to the breakdown of a chemical compound by non-biological factors such as hydrolysis and photolysis. regulations.gov

This compound is susceptible to hydrolysis, particularly in the presence of alkaline conditions. echemi.com The compound is hydrolyzed to 5,6-dichloro-2-trifluoromethylbenzimidazole. nih.gov This hydrolysis product can be measured in soil using gas-liquid chromatography after extraction and clean-up procedures. nih.gov In an aqueous 20% v/v ethanol (B145695) solution at 25 °C and pH 7, this compound exhibits a half-life of 160 minutes. echemi.com

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Hydrolysis Half-Life (t½) | 160 minutes | Aqueous 20% v/v ethanol, 25 °C, pH 7 | echemi.com |

Information directly detailing the photolytic degradation of this compound in aqueous, soil, and atmospheric phases is limited in the provided search results. However, general principles of photolytic degradation indicate that light, particularly UV irradiation, can induce chemical transformations in pesticides. google.comnih.govmjcce.org.mk The stability of this compound when dry is noted, but it becomes unstable after 4 hours of dilution in a spray tank with water, suggesting potential for degradation in aqueous environments, although the specific mechanism (hydrolysis vs. photolysis) is not explicitly differentiated in this context. echemi.com

Biotic Degradation of this compound

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. regulations.gov

In damp soil, the degradation of this compound is reported to be almost complete within 24 hours. nih.govechemi.com The major degradation product in soil is 5,6-dichloro-2-trifluoromethylbenzimidazole (also referred to as NC-2983). nih.govechemi.comoup.comoup.com Studies in Hagerstown silt loam soil showed that while there was insignificant loss of NC-2983 during autumn, winter, and early spring, a rapid decline occurred during the summer. oup.comoup.com Approximately 80% of the applied NC-2983 disappeared within 135 days when applied in the summer, whereas a comparable disappearance took about one year when applied in autumn. oup.com This suggests that environmental conditions, likely including temperature and microbial activity, play a significant role in the biotic degradation of its primary metabolite. oup.comoup.com

| Environmental Compartment | Degradation Rate / Persistence | Major Degradation Product | Reference |

|---|---|---|---|

| Damp Soil | Almost complete within 24 hours (this compound) | 5,6-dichloro-2-trifluoromethylbenzimidazole (NC-2983) | nih.govechemi.com |

| Hagerstown Silt Loam Soil (NC-2983) - Summer | ~80% disappearance in 135 days | N/A (already a degradate) | oup.com |

| Hagerstown Silt Loam Soil (NC-2983) - Autumn | Comparable disappearance in ~1 year | N/A (already a degradate) | oup.com |

This compound is metabolized in warm-blooded animals by hydrolytic splitting-off of the benzoyl moiety and hydroxylation of the benzene (B151609) nucleus, with elimination in the urine as the glucoside. nih.gov Mouse plasma and liver homogenate catalyze the cleavage of this compound to 5,6-dichloro-2-trifluoromethylbenzimidazole (5,6-Cl2-TFB). nih.gov In the presence of NADPH, a liver microsome system converts 5,6-Cl2-TFB to compounds suggestive of Cl-OH-TFB, and methylation yields two unidentified products. nih.gov While these are animal metabolism studies, they indicate potential microbial transformation pathways involving hydrolysis and hydroxylation, which are common in environmental biodegradation. The major degradation product in soil, 5,6-dichloro-2-trifluoromethylbenzimidazole, is formed via hydrolytic splitting-off of the benzoyl moiety and hydroxylation of the benzene nucleus. echemi.com

Transport and Mobility of this compound in the Environment

This compound has a low volatility, which is not considered significant for its environmental distribution. echemi.com Its water solubility is reported as 13 mg/L at 25 °C, and it is highly lipophilic with a water/cyclohexanone partition rate of 1/320. echemi.com Residues of its major degradation product, 5,6-dichloro-2-trifluoromethylbenzimidazole (NC-2983), were not found beyond the 6-inch depth in field plots, indicating limited vertical mobility in soil. oup.com This suggests that while the parent compound degrades relatively quickly in damp soil, its primary degradation product also shows limited leaching potential. oup.com Mobility in soil is generally low. chemicalbook.in

| Property | Value | Implication for Mobility | Reference |

|---|---|---|---|

| Water Solubility (25 °C) | 13 mg/L | Moderate solubility, potential for aqueous transport | echemi.com |

| Volatility | Low | Not significant for atmospheric transport | echemi.com |

| Mobility in Soil (this compound) | No data available / Low | Limited movement | chemicalbook.in |

| Vertical Mobility (NC-2983 in soil) | Not found beyond 6-inch depth | Limited leaching to deeper soil layers/groundwater | oup.com |

Soil Adsorption-Desorption Characteristics and Leaching Potential of this compound

This compound demonstrates high lipophilicity, indicated by water/cyclohexanone partition rates of 1/320 nih.govechemi.com. This property, coupled with its relatively low water solubility of 13 mg/L at 25 °C, suggests a strong affinity for organic matter in soil, which would typically lead to high adsorption and low mobility nih.govechemi.comchemicalbook.inaatbio.com. Indeed, some assessments indicate low soil mobility for this compound arpat.toscana.it.

In damp soil, this compound undergoes rapid degradation, with the process being almost complete within 24 hours nih.govechemi.com. This degradation primarily occurs through the hydrolytic splitting-off of the benzoyl moiety and hydroxylation of the benzene nucleus nih.govechemi.com. The major degradation product, 5,6-dichloro-2-trifluoromethylbenzimidazole (NC-2983), has been specifically studied for its persistence and mobility in soil. Research indicates that residues of NC-2983 were not detected beyond the 6-inch depth in field plots, suggesting a limited leaching potential for this significant metabolite oup.com.

Volatilization and Dissipation Rates of this compound from Surfaces

This compound exhibits a very low vapor pressure of 0.000052 mmHg (5.2 x 10⁻⁵ mmHg) at 25 °C nih.gov. Although another reported value is 9.59E-08 mmHg at 25°C, the consistently low values across sources indicate that volatilization is not a significant pathway for its dissipation from surfaces echemi.comchemicalbook.inchemsrc.com. This compound is generally characterized by low volatility echemi.com. However, it is noted to be unstable after four hours when diluted in a spray tank with water, which can affect its dissipation during application echemi.com.

Surface Runoff and Sub-Surface Seepage of this compound

Given this compound's low water solubility (13 mg/L at 25 °C) and its high lipophilicity, its propensity for transport via surface runoff and sub-surface seepage is expected to be limited nih.govechemi.comchemicalbook.inaatbio.com. The rapid degradation of the parent compound in damp soil further reduces the likelihood of extensive movement through soil and into water bodies. While specific quantitative data on surface runoff and sub-surface seepage for this compound are not extensively detailed in the available literature, its physicochemical properties suggest that soil adsorption would largely mitigate its transport through these pathways.

Persistence and Bioaccumulation Potential of this compound and its Transformation Products

The primary degradation product identified is 5,6-dichloro-2-trifluoromethylbenzimidazole (also known as NC-2983 or 5,6-CL2-TFB) nih.govechemi.comoup.comresearchgate.net. This metabolite arises from the hydrolytic cleavage of the benzoyl moiety and subsequent hydroxylation of the benzene nucleus nih.govechemi.com. In in vitro studies, mouse plasma and liver homogenates have been shown to catalyze the cleavage of this compound to 5,6-CL2-TFB echemi.com. Furthermore, in the presence of NADPH, a liver microsome system converted 5,6-CL2-TFB into compounds suggestive of Cl-OH-TFB, with methylation yielding two additional, as yet unidentified, products echemi.com.

This compound is classified as having a high potential for bioaccumulation habitablefuture.org. General principles of pesticide environmental behavior suggest that compounds with high persistence and lipophilicity can accumulate in organisms and potentially biomagnify through aquatic food chains, posing a threat to various ecologically important organisms tarbaweya.orgepa.gov. This compound is also described as "very toxic to aquatic life" and "very toxic to aquatic life with long lasting effects," indicating its significant impact on aquatic ecosystems nih.govfluoridealert.org.

Environmental Half-Life Determinations of this compound and Metabolites

The environmental half-life of this compound varies depending on the medium and conditions. In aqueous solutions, this compound exhibits instability; its half-life at pH 7 is approximately 160 minutes (2.67 hours) when tested in a 0.01 molar phosphate (B84403) buffer in 20% v/v ethanol at 25 °C nih.govechemi.com. In damp soil, the degradation of the parent compound is rapid, with almost complete disappearance within 24 hours nih.govechemi.com.

The persistence of its major degradation product, 5,6-dichloro-2-trifluoromethylbenzimidazole (NC-2983), in soil is more prolonged and subject to seasonal variations. Studies in field soils revealed no significant disappearance of NC-2983 during the autumn, winter, and early spring seasons oup.comoup.com. However, a rapid decline in its concentration was observed during the summer months oup.comoup.com. Approximately 80% of applied NC-2983 dissipated within 135 days following a summer application, whereas a comparable reduction took about one year when applied in autumn oup.com.

| Compound/Metabolite | Environmental Compartment | Half-Life | Conditions | Reference |

| This compound | Aqueous Solution | 160 minutes (2.67 hours) | pH 7, 0.01M phosphate buffer, 20% v/v ethanol, 25 °C | nih.govechemi.com |

| This compound | Damp Soil | < 24 hours | - | nih.govechemi.com |

| 5,6-dichloro-2-trifluoromethylbenzimidazole (NC-2983) | Field Soil (Summer) | ~135 days (for 80% disappearance) | - | oup.com |

| 5,6-dichloro-2-trifluoromethylbenzimidazole (NC-2983) | Field Soil (Autumn) | ~1 year (for 80% disappearance) | - | oup.com |

Bioconcentration and Biomagnification of this compound in Aquatic Food Chains

This compound is categorized as having a high bioconcentration potential habitablefuture.org. This classification is further supported by its noted toxicity to aquatic life, being described as "very toxic to aquatic life" and having "long lasting effects" nih.gov. It is also specifically cited as "highly toxic to fish" fluoridealert.org. While the provided information highlights the general potential for pesticides to bioaccumulate and biomagnify within aquatic food chains, specific bioconcentration factor (BCF) values for this compound or direct empirical evidence of its biomagnification through aquatic food webs are not detailed in the search results.

Ecotoxicological Impact Assessments of Fenazaflor on Non Target Organisms

Aquatic Ecotoxicology of Fenazaflor

This compound is recognized for its significant toxicity to aquatic life, including both acute and long-lasting effects echemi.comnih.gov.

Toxicity to Aquatic Invertebrates (e.g., Crustaceans, Insects, Molluscs)

This compound exhibits high toxicity to freshwater aquatic invertebrates, including insects and zooplankton fluoridealert.org. Pesticides, in general, can be highly toxic to aquatic invertebrates such as crustaceans, insects, and molluscs, with insects often demonstrating the highest sensitivity google.comchemsafetypro.comresearchgate.netbeyondpesticides.org. The mode of action of some insecticides, like fipronil, specifically targets neurochemical pathways found in invertebrate phyla such as Mollusca, Nematoda, and Arthropoda, leading to central nervous system toxicity google.com.

Effects on Aquatic Vertebrates (e.g., Fish, Amphibians)

This compound has been identified as very highly toxic to fish fluoridealert.org. Specific acute toxicity data for guppies indicates an LC50 of 0.2 ppm over a 24-hour exposure period echemi.comnih.gov. Beyond direct mortality, many pesticides have been documented to induce embryotoxicity and teratogenicity in non-target aquatic biota, including fish and amphibians. These effects can manifest as diverse morphological malformations, physiological alterations, and behavioral changes, with the myoskeletal system being a particularly sensitive target norecopa.no. Furthermore, studies have shown that certain levels of nitrogen-based compounds, often associated with agricultural runoff, can be lethal to some amphibian species, particularly at their larval stages pan.pl.

Table 1: Acute Toxicity of this compound to Guppies

| Organism | Endpoint | Concentration | Duration | Reference |

| Guppies | LC50 | 0.2 ppm | 24 hours | echemi.comnih.gov |

Impact on Aquatic Plants and Algae

While specific acute toxicity data for this compound on aquatic plants (free-floating or rooted) and algae (72-hour EC₅₀ for growth) are noted as missing in some assessments fluoridealert.org, this compound has been observed to impact the growth of microbial communities in aquatic environments, leading to shifts in their phylogenetic structure nih.govdergipark.org.tr. Generally, chemical pollutants, including agricultural pesticides, can exert off-target impacts on microbial populations, which are crucial for freshwater ecosystem functioning nih.gov. Pesticides, such as insecticides and fungicides, can indirectly induce algal blooms by reducing the populations of grazing zooplankton and benthic herbivores wsu.edu. Herbicides, on the other hand, can directly reduce the biomass of macrophytes in aquatic systems, thereby affecting the habitats and breeding grounds for various aquatic organisms wsu.edu.

Terrestrial Ecotoxicology of this compound

Toxicity to Non-Target Arthropods (e.g., Pollinators, Beneficial Insects, Predatory Mites)

This compound, primarily used as an acaricide, is known to act by contact and stomach action, showing considerable residual activity against various stages of phytophagous mites echemi.comnih.gov. Its mechanism involves inhibiting oxidative phosphorylation fluoridealert.org. Studies have indicated that this compound, as a trifluoromethylbenzimidazole compound, can uncouple mitochondrial enzyme systems in various organisms, including honey bees, suggesting a potential for toxicity to these pollinators echemi.comnih.gov. While some reports suggest it can be applied at any time regarding bee poisoning, implying potentially lower hazard under specific application conditions, the general classification of this compound as "Very highly toxic to... Insects" fluoridealert.org warrants careful consideration for non-target insect species.

Table 2: Toxicity of this compound to Predatory Mites

| Pesticide | Toxicity Value | Reference |

| This compound | 0.05 |

Effects on Soil Organisms (e.g., Earthworms, Collembola, Microorganisms)

The impact of this compound on soil organisms, vital for maintaining soil health and ecosystem functions, has been assessed.

Earthworms: Acute toxicity studies on earthworms indicate a low level of toxicity for this compound. The acute EC50 (concentration causing 50% effect) for earthworm toxicity is reported to be ≥1000 mg/kg, and the NOEC (No Observed Effect Concentration) for 14-day earthworm reproduction is >100 mg/kg. mdpi.com

Table 1: this compound Toxicity to Earthworms

| Endpoint | Value | Reference |

| Acute Toxicity (EC50) | ≥1000 mg/kg soil dw | mdpi.com |

| 14-day Reproduction (NOEC) | >100 mg/kg soil dw | mdpi.com |

Collembola: Specific data regarding the acute LC50 or chronic NOEC for collembola exposed to this compound are not readily available in the provided sources. europa.eu While collembola are widely used as bioindicators in ecotoxicological studies for various pollutants, direct studies on this compound's impact on these organisms were not found. collemboles.frepo.orgresearchgate.netcabidigitallibrary.org

Microorganisms: Investigations into the effects of this compound on soil microorganisms indicate that it does not have an inhibiting impact on nitrogen transformation. The NOEC for the inhibition of nitrogen transformation in soil is reported to be ≥1000 mg test item/kg soil dry weight. The test item showed a stimulating, rather than inhibiting, effect on nitrogen transformation (nitrate-N content, nitrate-N formation rate) of soil microorganisms at concentrations up to and including 1000 mg/kg soil dry weight. europa.eu

Table 2: this compound Impact on Soil Microorganisms (Nitrogen Transformation)

| Endpoint | Value | Reference |

| NOEC for Inhibition of Nitrogen Transformation | ≥1000 mg/kg soil dry weight | europa.eu |

Impact on Terrestrial Plants

This compound has demonstrated phytotoxic effects on certain terrestrial plants. Studies indicate that this compound can be phytotoxic to young shoots. oup.comnih.gov Specifically, cucumber plants, vines, and tomatoes have been identified as susceptible to its effects. nih.govnih.gov Furthermore, the hydrolysis product of this compound is noted to be appreciably more phytotoxic than the parent compound. epo.org this compound is not systemic in plants, meaning it does not readily move throughout the plant tissue. nih.govnih.gov

Avian and Mammalian Ecotoxicity Studies (Non-Target Exposure Pathways)

Studies on non-target avian and mammalian species reveal varying degrees of toxicity for this compound.

Avian Ecotoxicity: this compound is considered highly toxic to upland game birds and gallinaceous birds. researchgate.net An acute oral LD50 for chickens has been reported at 50 mg/kg. collemboles.fr The sulfone metabolite of this compound has also been found to be more toxic than the parent compound to certain bird species, exhibiting very high toxicity towards upland game birds. researchgate.net

Mammalian Ecotoxicity: this compound exhibits moderate acute toxicity to mammals. europa.eu Acute oral LD50 values for rats and domestic mammals have been reported at 240 mg/kg and 30 mg/kg, respectively. collemboles.fr Percutaneous (dermal) exposure to rats showed an LD50 greater than 4000 mg/kg. nih.govherts.ac.uknih.gov Intraperitoneal administration of this compound to anesthetized cats at 5-20 mg/kg and to rats at 7.5-15 mg/kg resulted in increased arterial pressure, pulse pressure, heart rate, respiration, and rectal temperature. In both anesthetized and conscious rabbits, a dose of 120 mg/kg increased heart rate and rectal temperature. nih.govnih.gov

Table 3: this compound Ecotoxicity to Avian and Mammalian Species

| Organism (Species) | Route of Exposure | Toxicity Value (LD50) | Reference |

| Bird (Chicken) | Oral | 50 mg/kg | collemboles.fr |

| Mammal (Rat) | Oral | 240 mg/kg | collemboles.fr |

| Mammal (Domestic) | Oral | 30 mg/kg | collemboles.fr |

| Mammal (Rat) | Percutaneous | >4000 mg/kg | nih.govherts.ac.uknih.gov |

| Mammal (Cat) | Intraperitoneal | 5-20 mg/kg | nih.govnih.gov |

| Mammal (Rat) | Intraperitoneal | 7.5-15 mg/kg | nih.govnih.gov |

| Mammal (Rabbit) | Unspecified | 120 mg/kg | nih.govnih.gov |

Molecular and Cellular Ecotoxicological Investigations of this compound

Molecular and cellular studies have elucidated the mechanism of action and metabolic pathways of this compound, contributing to the understanding of its ecotoxicological effects. This compound acts by inhibiting oxidative phosphorylation. europa.eu Research has shown partial correlations between the potency of compounds, including 2-trifluoromethylbenzimidazoles, for uncoupling mitochondrial enzyme systems in vitro in housefly thoraces, honey bee heads and thoraces, and mouse brain and liver, and their toxicity to these species. nih.govnih.gov Specifically, after conversion to its benzimidazole (B57391) metabolite, this compound has been shown to uncouple oxidative phosphorylation in intact mites, insects, and mammals. europa.eu

In warm-blooded animals, this compound is metabolized through the hydrolytic splitting-off of the benzoyl moiety and hydroxylation of the benzene (B151609) nucleus, followed by elimination in the urine as a glucoside. herts.ac.uk In mice, plasma and liver homogenate catalyze the cleavage of this compound to 5,6-dichloro-2-trifluoromethylbenzimidazole (5,6-Cl2-TFB). nih.govherts.ac.uk Further metabolism of 5,6-Cl2-TFB in the presence of NADPH by a liver microsome system can convert it to compounds suggestive of chloro-hydroxy-trifluoromethylbenzimidazole. nih.govherts.ac.uk Studies in rats and mice have identified several metabolites in urine, including N-glucuronide of 5,6-Cl2-TFB, and conjugates of 5-chloro-6-hydroxy-2-trifluoromethylbenzimidazole, 4-hydroxy-5,6-dichloro-2-trifluoromethylbenzimidazole, and 4,7-dihydroxy-5,6-dichloro-2-trifluoromethylbenzimidazole. nih.govherts.ac.uk

Field Ecotoxicological Studies and Environmental Monitoring of this compound Residues

Field studies and environmental monitoring are essential for understanding the real-world behavior and persistence of this compound in the environment. In damp soil, the degradation of this compound is almost complete within 24 hours. nih.govherts.ac.uknih.gov The major degradation product identified is 5,6-dichloro-2-trifluoromethylbenzimidazole. nih.govherts.ac.uknih.gov

Field plot studies on the persistence of 5,6-dichloro-2-trifluoromethylbenzimidazole in Hagerstown silt loam soil showed that no significant disappearance occurred during autumn, winter, and early spring. However, the amount of this degradation product in the soil declined rapidly during the summer, with approximately 80% disappearing within 135 days after summer application. When applied in autumn, a comparable amount required about one year to disappear. Residues of 5,6-dichloro-2-trifluoromethylbenzimidazole were not found beyond the 6-inch depth in these field plots. oup.com

For environmental monitoring, residues of this compound can be extracted from apples and pears with ethyl acetate (B1210297). This compound is then hydrolyzed to 5,6-dichloro-2-trifluoromethylbenzimidazole, which can be measured using gas-liquid chromatography with electron capture detection. This hydrolysis product can also be measured in soil using gas-liquid chromatography after extraction and a simple clean-up procedure. nih.govnih.gov

Advanced Analytical Methodologies for Fenazaflor and Its Metabolites

Chromatographic Techniques for Fenazaflor Analysis

Chromatographic techniques are fundamental in the analysis of this compound and its metabolites, providing exceptional sensitivity, selectivity, and the ability to separate complex mixtures. These methods enable precise identification and quantification of the compounds.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of this compound and its metabolites. This method is particularly well-suited for separating polar and non-volatile compounds, which is crucial for many pesticide residues and their transformation products. This compound can be used as an analytical reference standard for its determination in various matrices, such as fruit juice and serum samples, utilizing diverse chromatographic techniques including HPLC.

HPLC separates compounds based on their polarity and hydrophobicity. For compounds like this compound and its metabolites, reversed-phase liquid chromatography is often employed. Detection can be achieved through various means, including fluorescence and/or electrochemical detection, offering high sensitivity. HPLC methods can achieve quantitative detection limits down to picogram per milliliter levels for parent compounds and their metabolites, demonstrating high precision. The technique is also integral to multi-residue pesticide analysis, enabling the detection and quantification of numerous pesticides and their transformation products simultaneously.

Gas Chromatography (GC) is a valuable technique for the analysis of this compound, particularly for its volatile and semi-volatile components and degradation products. A key application of GC in this compound analysis involves the measurement of its hydrolysis product, 5,6-dichloro-2-trifluoromethylbenzimidazole (5,6-Cl₂-TFB) nih.gov. This metabolite can be measured using Gas-Liquid Chromatography (GLC) coupled with Electron Capture Detection (ECD) after extraction from samples like apples, pears, or soil and a simple clean-up procedure nih.gov. GC-Mass Spectrometry (GC-MS) is also a widely used technique for pesticide residue analysis, identifying and quantifying target analytes based on their volatility and polarity, followed by ionization and fragmentation in the mass spectrometer.

Thin-Layer Chromatography (TLC) serves as a fast, simple, and cost-effective screening and identification technique for various chemical substances, including potential metabolites. TLC is utilized for target-oriented examinations to identify specific substances and for screening materials of unknown composition. While often used for qualitative analysis, it can also be an alternative or complementary method to HPLC for quality control and authenticity testing. Visualization of separated spots on chromatoplates can be achieved using different coloring reagents or UV light, and compounds are often identified by their R_f values.

Mass Spectrometry for Structural Elucidation and Quantification of this compound Compounds

Mass spectrometry (MS) is a powerful analytical technique that is central to the structural elucidation and quantification of chemical compounds, including this compound and its metabolites. It provides detailed information about molecular weight and structure by converting molecules into gas-phase ions and analyzing their mass-to-charge ratios.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are widely utilized for the analysis of pesticide residues, including this compound and its metabolites. LC-MS/MS is particularly advantageous due to its high sensitivity and selectivity, making it suitable for analyzing a broad spectrum of analytes, encompassing both polar and nonpolar compounds. The technique is capable of identifying and quantifying polar and thermally labile pesticides and metabolites, even at low concentrations.

In LC-MS/MS, compounds are first separated by HPLC based on their polarity and hydrophobicity, then ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer. Triple quadrupole mass spectrometers are commonly operated in dynamic multiple reaction monitoring (dMRM) mode, which allows for the selection of specific precursor ions, their fragmentation in a collision cell, and the detection of compound-specific product ions, ensuring high sensitivity and specificity. This approach minimizes interferences from isobaric compounds and chemical background, which can be challenging in complex matrices.

High-Resolution Mass Spectrometry (HRMS) is considered the gold standard for metabolite profiling and identification due to its exceptional mass accuracy, selectivity, and specificity. HRMS enables the unequivocal determination of the elemental composition of metabolites through accurate mass measurements and the analysis of isotope fine structure. This is crucial for qualitative structure elucidation of metabolites and characterizing biotransformation pathways.

Techniques such as Liquid Chromatography-Quadrupole Time-of-Flight-High-Resolution Mass Spectrometry (LC-QTOF-HRMS) and Ultra-High-Performance Liquid Chromatography-Quadrupole-Orbitrap HRMS (UHPLC-Q-Orbitrap HRMS) are employed for comprehensive metabolite profiling and identification. These systems provide high-quality full scan and MS/MS data with sub-ppm mass accuracy, generating rich information for definitive metabolite identification and structure elucidation. The analysis of fragment ion data from MS/MS experiments helps to elucidate and confirm the molecular structure of all metabolites of interest.

Spectroscopic Methods in this compound Research

Spectroscopic techniques play a vital role in the characterization and analysis of this compound and its related compounds. Mass spectrometry (MS) is a prominent tool, providing detailed information on the molecular structure and fragmentation patterns of this compound. Specifically, Gas Chromatography-Mass Spectrometry (GC-MS) and tandem Mass Spectrometry (MS-MS) have been employed in this compound research. For instance, this compound has a precursor m/z of 374.9909 in MS2 analysis, with characteristic fragment ions at m/z 331, 254.9, and 234.9. GC-MS data for this compound also show prominent peaks, with a total of 270 peaks in one NIST library entry nih.gov.

| Spectroscopic Method | Key Information for this compound | Source |

| MS2 | Precursor m/z: 374.9909; Top fragment ions: 331, 254.9, 234.9 | nih.gov |

| GC-MS | Total Peaks: 270 (NIST entry); m/z Top Peak: 158 (NIST entry) | nih.gov |

Beyond mass spectrometry, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy presents a highly specific and quantitative tool for analyzing fluorinated compounds like this compound and its metabolites. The presence of fluorine atoms in this compound makes ¹⁹F NMR particularly advantageous due to the distinct and well-resolved signals of fluorine nuclei, and the very low level of endogenous fluorine-containing compounds in biological matrices, which minimizes interfering background signals researchgate.net. This technique allows for the identification and absolute quantification of fluorine-containing species in complex media, including excised tissues and cell pellets, with quantification limits typically in the range of 2-5 nmol researchgate.net. The metabolite 5,6-dichloro-2-trifluoromethylbenzimidazole has also been studied using this technique researchgate.net.

Method Development and Validation for Environmental and Biological Matrices

The development and validation of analytical methods for this compound in diverse environmental and biological matrices are essential for regulatory purposes, risk assessment, and monitoring programs wikimedia.org. These methods aim to accurately identify and quantify this compound and its degradation products, often at very low concentrations in complex samples mdpi.comiaea.org.

Sample Preparation Techniques for Diverse Matrices

Effective sample preparation is a critical initial step to isolate and concentrate this compound and its metabolites from complex matrices, while simultaneously removing interfering substances thermofisher.comresearchgate.net. For this compound residues, extraction from apples and pears has been achieved using ethyl acetate (B1210297) nih.gov. Its hydrolysis product, 5,6-dichloro-2-trifluoromethylbenzimidazole, can be measured in soil after extraction and a simple clean-up procedure nih.gov.

General sample preparation techniques widely applied in pesticide analysis, which are relevant for this compound, include:

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of analytes between two immiscible liquid phases. It is a common method for extracting pesticides from various matrices, including food and environmental samples researchgate.net.

Solid-Phase Extraction (SPE): SPE is a widely used technique where analytes are adsorbed onto a solid sorbent from an aqueous sample, followed by elution with small amounts of organic solvents. This method is considered eco-friendly due to its low solvent consumption and waste generation, and is often used for pharmaceuticals and environmental testing mdpi.com.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residues in food and soil, QuEChERS simplifies extraction and clean-up processes for complex matrices. It involves homogenizing the sample, mixing with salt and an organic solvent (e.g., acetonitrile), shaking, and then analyzing the organic layer, often by GC-MS or LC-MS thermofisher.comrsc.org.

Protein Precipitation: For biological matrices like plasma, protein precipitation can be employed by adding an organic solvent to the sample, causing proteins to precipitate, which can then be removed thermofisher.com.

Liquid-Solid Extraction (LSE): For soil samples, LSE procedures have been developed for pesticides, typically involving extraction with solvent mixtures (e.g., methanol-acetone), followed by purification on columns like florisil (B1214189) researchgate.net.

Validation Parameters (e.g., Accuracy, Precision, Linearity, Limits of Detection/Quantification)

Method validation is a systematic process to confirm that an analytical procedure is suitable for its intended purpose adryan.compharmabeej.com. Key validation parameters include:

Accuracy: This refers to the closeness of the test results obtained by the method to the true value pharmabeej.com. It is typically assessed by analyzing spiked samples with known concentrations of the analyte across the specified range of the procedure pharmabeej.com.

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It can be expressed as repeatability (intra-day) and intermediate precision (inter-day or across different laboratories) pharmabeej.com.

Linearity: Linearity is the ability of an analytical procedure, within a given range, to obtain test results that are directly proportional to the concentration (amount) of the analyte in the sample pharmabeej.com. This is typically evaluated by analyzing a series of standards at different concentration levels eurachem.org.

Range: The range defines the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity pharmabeej.com.

Limit of Detection (LOD): The LOD is the lowest amount of analyte in a sample that can be detected, but not necessarily quantified, under the given experimental conditions pharmabeej.com. For pesticides in soil, LODs of less than 4 µg/kg have been reported for some compounds using GC-MS researchgate.net.

Limit of Quantitation (LOQ): The LOQ is the lowest amount of analyte in the sample that can be determined with acceptable precision and accuracy under the stated experimental conditions pharmabeej.com. For a related compound, Fenazaquin, an LOQ of 10 µg/kg in soil using LC/MS/MS has been reported nih.gov.

Specificity/Selectivity: This parameter confirms the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected in the sample matrix, such as impurities, degradation products, or matrix components pharmabeej.comeuropa.eu.

Robustness: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters, indicating its reliability during normal usage pharmabeej.comeurachem.org.

These parameters are crucial for ensuring the quality, reliability, and consistency of analytical results, which is an integral part of good analytical practice and is required by most regulations adryan.compharmabeej.com.

Radiolabeled this compound in Analytical Studies

Radiolabeled compounds, such as this compound tagged with an isotopic label (e.g., ¹⁴C), are invaluable tools in analytical studies, particularly for understanding metabolism and environmental fate. Radiolabeled this compound has been administered orally to rats and mice to study its metabolic pathways nih.gov. These studies revealed that this compound undergoes hydrolytic cleavage to 5,6-dichloro-2-trifluoromethylbenzimidazole (5,6-Cl₂-TFB), which is then further metabolized through hydroxylation of the benzene (B151609) nucleus and eliminated in the urine as glucoside conjugates nih.gov.

In environmental fate (eFate) studies, radiolabeled test items allow for the quantitative and qualitative determination of both the parent compound and its metabolites eurachem.org. Techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) coupled with online or offline radio detection are commonly used for this purpose. Confirmatory analysis and structure elucidation of metabolites are often performed using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) systems eurachem.org. The use of radiolabeled this compound helps in tracking its transformation and degradation products, even when they are present as non-extractable residues giornatefitopatologiche.itregulations.govscc-gmbh.de.

Regulatory Science Frameworks and Risk Assessment for Fenazaflor

Regulatory Guidelines and Test Protocols (e.g., OECD, EPA) Applicable to Fenazaflor Evaluation

Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) establish harmonized test guidelines for evaluating pesticides such as this compound epa.gov. These guidelines are crucial for generating the data required for risk assessments and regulatory decisions epa.gov.

Key areas of evaluation through these protocols include:

Environmental Fate Studies : These studies investigate what happens to this compound once it enters the environment. They assess its degradation rate, the means by which degradation occurs, the identity and quantity of degradation products, and their further degradation epa.govapvma.gov.au. This includes how the pesticide breaks down in water, soil, and light, how easily it evaporates into the air, and how quickly it travels through soil epa.gov.

Ecotoxicological Tests : These tests evaluate the potential harmful effects on a wide range of non-target organisms. This encompasses acute and chronic toxicity studies on aquatic life (fish, invertebrates, algae, higher plants), terrestrial invertebrates (honeybees, other non-target arthropods, earthworms), vertebrates (birds, mammals), soil microbial processes, and non-target terrestrial plants apvma.gov.aucanada.ca.

The EPA, for instance, works closely with other government agencies and countries through the OECD to harmonize test guidelines, which helps reduce the burden on chemical producers and conserves scientific resources epa.gov. While specific OECD guidelines like TG223 (Acute Avian Oral Sequential Dose Study) exist, their suitability for screening-level risk assessments by agencies like EPA may vary epa.gov. China also employs comprehensive test guidelines for pesticide assessment, covering environmental fate and ecological effects dubudisk.com.

Assessment of Transformation Products of Toxicological Concern for this compound

The assessment of transformation products, also known as degradation products or metabolites, is a critical component of environmental risk assessment for pesticides apvma.gov.auepa.govbeyondpesticides.org. Many ecological and health risk assessments historically focused primarily on the parent chemical compound, often overlooking the potential impacts of these transformed substances beyondpesticides.org.

For this compound, a significant transformation identified in mammals, insects, and plants involves its conversion to 5,6-dichlorotrifluoromethylbenzimidazole nih.gov. This transformation product is notable because it has been shown to uncouple oxidative phosphorylation, a key biological process nih.gov. Studies underscore the imperative to assess the implications of transformation products to safeguard human, animal, and environmental health, as these breakdown products can exhibit similar or even more severe toxicological effects than the original compound beyondpesticides.org. Research has revealed that nearly half of all transformation products from some commonly used pesticides can produce stronger endocrine-disrupting effects than their parent compounds beyondpesticides.org. Therefore, understanding the persistence, mobility, and toxicity of this compound's transformation products is essential for a comprehensive risk evaluation.

Integration of Environmental Fate and Ecotoxicology Data in this compound Risk Management

The integration of environmental fate and ecotoxicology data is fundamental to effective risk management for this compound. Environmental fate data provides insights into how the pesticide degrades, the pathways of degradation, and the identity and quantity of its degradation products apvma.gov.au. Ecotoxicology data, on the other hand, quantifies the potential harmful effects on non-target organisms across various environmental compartments apvma.gov.au.

By combining these two datasets, regulatory authorities can determine the potential risk to non-target organisms and identify the need for specific risk management measures epa.govapvma.gov.auepa.gov. This integration allows for a comparison between the toxicity information and the estimated amount of this compound to which an organism may be exposed in the environment epa.gov. Risk management strategies can then be implemented, including the development of precautionary label statements, setting appropriate application rates, establishing buffer zones, or imposing restrictions on its use apvma.gov.aukemi.se. Advanced tools, such as geospatial analysis (GIS), can further enhance this integration by incorporating environmental monitoring data, land use surveys, and hydrological and geological information, leading to more refined and accurate risk assessments tailored to specific regions adas.co.uk.

Predictive Toxicology and Exposure Modeling for this compound

Predictive toxicology and exposure modeling play an increasingly vital role in the environmental risk assessment of pesticides like this compound, particularly in situations where traditional testing may be limited or to refine existing assessments.

Predictive Toxicology : This involves using computational methods and high-throughput screening data to forecast potential toxic effects. The EPA's Toxicity Forecaster (ToxCast) is an example of a program that generates data and predictive models for thousands of chemicals habitablefuture.orgresearchgate.net. ToxCast uses high-throughput screening data to identify chemicals, mixtures, and sites of concern by evaluating their potential activity on various biological pathways researchgate.net. This approach helps in prioritizing chemicals for further investigation and understanding potential biological effects.

Exposure Modeling : These models are used to estimate the potential exposure of plants, animals, and water resources to pesticide residues in various environmental media such as water, food, soil, and air epa.gov. They consider factors like how often, how long, and the amount of pesticide an organism might be exposed to epa.gov. Environmental fate modeling, for instance, predicts environmental concentrations based on standard application scenarios adas.co.uk. More sophisticated models, such as Physiologically Based Kinetic (PBK or PBPK) models, describe the Absorption, Distribution, Metabolism, and Excretion (ADME) processes of chemicals within biological systems eu-parc.eu. These models can reduce uncertainty in extrapolating data between different exposure routes and across species, and can be used to inform the derivation of acceptable exposure levels eu-parc.eueuropa.eu. The integration of these modeling approaches with empirical data provides a more comprehensive picture of potential risks, thereby supporting informed decision-making in the risk assessment process rifcon.com.

Future Research Trajectories and Challenges in Fenazaflor Science

Elucidating Novel Mechanisms of Action and Resistance

Understanding the precise molecular mechanisms by which Fenazaflor exerts its acaricidal effect and how target pests develop resistance is paramount for its continued effectiveness. This compound is known to inhibit oxidative phosphorylation. uni.lu While it has shown activity against organophosphorus-resistant strains, the specific mechanisms underlying this differential activity warrant further investigation. nih.gov

Future research should focus on:

Detailed Target Site Analysis: Pinpointing the exact protein targets and binding sites within the oxidative phosphorylation pathway in various mite species. This could involve structural biology techniques and biochemical assays to provide a high-resolution understanding of the interaction.

Resistance Mechanism Characterization: Comprehensive studies are needed to identify both target-site resistance (TSR) and non-target-site resistance (NTSR) mechanisms that mites may employ against this compound. This includes investigating potential mutations in target enzymes or enhanced detoxification pathways, such as increased metabolic breakdown. Given that the development of resistance should be assumed for new compounds unless demonstrated otherwise, proactive research in this area is critical.

Cross-Resistance Profiling: Determining if resistance to this compound confers cross-resistance to other acaricides with similar or different modes of action. This information is vital for developing effective resistance management strategies and ensuring the longevity of available control options.

Advanced Biotransformation and Metabolic Profiling Studies

The fate of this compound within organisms and the environment is governed by biotransformation processes, which lead to the formation of various metabolites. Current knowledge indicates that this compound undergoes hydrolysis to form 5,6-dichloro-2-trifluoromethylbenzimidazole. nih.gov Further studies have shown that in the presence of NADPH, liver microsomes can convert 5,6-dichloro-2-trifluoromethylbenzimidazole into a compound suggestive of Cl-OH-TFB, with subsequent methylation yielding additional, as yet unidentified, products. nih.gov Mouse plasma and liver homogenate have also been observed to catalyze the initial cleavage of this compound. nih.gov

Future research trajectories include:

Comprehensive Metabolite Identification: Utilizing advanced analytical techniques such as high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-ESI-HRMS) to identify and characterize all primary and secondary metabolites of this compound across a wider range of organisms (e.g., target pests, non-target organisms, plants) and environmental matrices (soil, water). This approach can facilitate the detection of a broad spectrum of chemical compounds simultaneously, often without the need for extensive purification.

Biotransformation Pathway Elucidation: Mapping the complete biotransformation pathways of this compound in different biological systems, identifying the enzymes involved (e.g., cytochrome P450 enzymes) and the specific reactions they catalyze. Understanding these pathways is crucial for predicting environmental persistence and potential ecological impacts.

Metabolic Profiling in Resistant Strains: Investigating the metabolic profiles of this compound in resistant mite populations to identify any altered detoxification pathways or enhanced metabolism that contribute to resistance.

High-Tier Ecotoxicological Assessments and Ecosystem-Level Impacts

Ecotoxicological assessments are essential for evaluating the environmental impact of pesticides on non-target organisms and the broader ecosystem. While initial assessments provide baseline data, high-tier studies are needed to understand complex, long-term, and indirect effects. Ecotoxicology has evolved to incorporate molecular and 'omics' technologies, enhancing the sensitivity and specificity of assessments for detecting sub-lethal and long-term effects on non-target species and communities.

Key areas for future research include:

Ecosystem-Level Impact Studies: Conducting studies that move beyond single-species toxicity tests to assess the effects of this compound on ecological processes, community structure, and ecosystem services. This involves evaluating impacts on different trophic levels and functional groups within an ecosystem.

Long-Term and Chronic Exposure Effects: Investigating the chronic and sub-lethal effects of prolonged exposure to this compound and its metabolites on non-target organisms, including beneficial insects, soil microorganisms, and aquatic life. Research should also focus on bioaccumulation pathways through food webs.

Refinement of Predictive Models: Developing and validating more sophisticated ecotoxicological models (e.g., (Q)SAR, Dose-Response (DR), Toxicokinetics-Toxicodynamics (TKTD), population, multi-species, landscape, and mixture models) that can accurately predict the effects of this compound under diverse environmental conditions. A critical need exists for more model testing using field data and comprehensive sensitivity and uncertainty analyses.

Assessment of Mixture Toxicity: Understanding the combined effects of this compound with other co-occurring pesticides or environmental contaminants, as real-world exposures often involve complex mixtures.

Development of Innovative and Sustainable Management Strategies for this compound Use

To ensure the long-term viability of this compound as a pest management tool, research must focus on developing sustainable management strategies that mitigate resistance development and minimize environmental impact. Sustainable strategic management aims to minimize environmental impact while achieving desired outcomes.

Future research should explore:

Integrated Pest Management (IPM) Integration: Developing and validating IPM programs that strategically incorporate this compound with other control methods, such as biological control, cultural practices, and host plant resistance. This includes exploring rotational or sequential applications with acaricides possessing different modes of action to delay resistance evolution.

Resistance Management Programs: Designing and implementing robust resistance management programs based on a thorough understanding of this compound's resistance mechanisms and cross-resistance patterns. This involves monitoring resistance development in the field and adjusting application strategies accordingly.

Alternative and Synergistic Approaches: Researching potential synergistic effects of this compound when combined with other compounds or biological agents, which could allow for reduced application rates while maintaining efficacy.

Leveraging Advanced Analytical and Computational Methods for this compound Research

The complexity of this compound's interactions with biological and environmental systems necessitates the application of cutting-edge analytical and computational tools. Advanced analytical techniques, particularly mass spectrometry methods, are crucial for detecting and quantifying chemicals in various matrices. Computational chemistry offers powerful capabilities for predicting molecular properties and interactions.

Future research should focus on:

High-Throughput Screening and 'Omics' Technologies: Employing high-throughput screening methods and 'omics' technologies (e.g., metabolomics, proteomics, transcriptomics) to rapidly assess the biological responses of organisms to this compound exposure, providing insights into its mode of action and potential effects at a systems level.

Advanced Mass Spectrometry Techniques: Utilizing advanced mass spectrometry approaches, including targeted, suspect screening, and non-target screening, for comprehensive identification and quantification of this compound and its metabolites in complex environmental and biological samples. These methods can provide detection and, in some cases, quantification of chemicals across diverse matrices.

Computational Modeling and Simulation: Leveraging computational chemistry, including quantitative structure-activity relationship (QSAR) modeling, molecular dynamics simulations, and machine learning algorithms, to predict this compound's molecular properties, reactivity, environmental fate, and potential interactions with biological targets. These methods can accelerate the discovery process and provide insights into mechanisms not easily observed experimentally.

Data Integration and Bioinformatics: Developing robust bioinformatics tools and platforms to integrate and analyze the vast datasets generated from advanced analytical and 'omics' studies, enabling a more holistic and systems-level understanding of this compound's behavior and impacts.

Q & A

Basic: What key physicochemical properties of Fenazaflor should researchers prioritize in pharmacological studies?

Methodological Answer:

Prioritize properties impacting bioavailability and target interaction:

- Lipophilicity (LogP): Use reverse-phase HPLC to measure partitioning behavior .

- Solubility: Perform shake-flask experiments under physiological pH conditions (1.2–7.4) .

- Stability: Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify degradation products .

- pKa: Employ potentiometric titration to assess ionization states affecting membrane permeability .

Note: Align measurements with OECD guidelines for reproducibility .

Basic: What in vitro models are validated for assessing this compound’s efficacy against target organisms?

Methodological Answer:

- Cell-based assays: Use insect cell lines (e.g., Sf9) with standardized protocols for LD50 determination. Include positive controls (e.g., spinosad) and validate via dose-response curves .

- Enzyme inhibition assays: Apply kinetic studies (e.g., Michaelis-Menten plots) to quantify IC50 values for target enzymes like acetylcholinesterase .

- Quality control: Replicate experiments across ≥3 independent trials to minimize batch variability .

Advanced: How can researchers optimize this compound synthesis to improve yield and purity?

Methodological Answer:

- Reaction parameter screening: Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). Analyze via ANOVA to identify significant factors .

- Purification: Compare column chromatography (gradient elution) vs. crystallization (solvent polarity screening). Monitor purity by NMR (≤0.5% impurities) .

- Scale-up challenges: Track heat transfer efficiency and mixing dynamics using computational fluid dynamics (CFD) simulations .

Advanced: What statistical methods resolve contradictions in this compound’s toxicity data across studies?

Methodological Answer:

- Meta-analysis: Aggregate data from ≥5 studies using random-effects models to account for heterogeneity. Adjust for publication bias via funnel plots .

- Sensitivity analysis: Stratify results by species, exposure duration, and formulation type to identify confounding variables .

- Bayesian inference: Calculate posterior probabilities to quantify uncertainty in conflicting LD50 estimates .

Advanced: How should environmental factors be controlled in long-term stability studies of this compound?

Methodological Answer:

- ICH guidelines: Follow Q1A(R2) for storage conditions (25°C/60% RH long-term; 40°C/75% RH accelerated) .

- Light sensitivity: Use USP-compliant light cabinets (1.2 million lux hours) to test photodegradation .

- Container closure systems: Compare glass vs. HDPE containers via headspace GC-MS to assess leaching .

Basic: What analytical techniques are critical for characterizing this compound’s structural identity?

Methodological Answer:

- NMR spectroscopy: Acquire H, C, and 2D spectra (COSY, HSQC) to confirm stereochemistry .

- Mass spectrometry: Use HRMS (ESI+) with <5 ppm accuracy for molecular formula validation .

- X-ray crystallography: Resolve crystal structures to verify bond angles and spatial configuration .

Advanced: What computational tools predict this compound’s ecological impact and non-target toxicity?

Methodological Answer:

- QSAR modeling: Train models on EPA’s ECOTOX database to predict LC50 for aquatic species .

- Molecular docking: Simulate binding affinities to non-target receptors (e.g., human GABA receptors) using AutoDock Vina .

- Exposure modeling: Apply fugacity-based models (e.g., EQC Level III) to estimate soil/water partitioning .

Basic: How do researchers validate this compound’s mode of action in insect populations?

Methodological Answer:

- RNAi knockdown: Silence putative target genes (e.g., nAChR subunits) and assess mortality rescue .

- Radioligand binding assays: Use H-labeled this compound to quantify receptor occupancy in insect ganglia .

- Resistance monitoring: Perform LC50 comparisons between field-collected and lab-susceptible strains .

Advanced: What protocols mitigate cross-reactivity in this compound immunoassays?

Methodological Answer:

- Antibody validation: Test against structural analogs (e.g., pyrethroids) via ELISA cross-reactivity panels .

- Sample cleanup: Use SPE cartridges (C18 or HLB) to remove matrix interferents before analysis .

- Confirmatory testing: Pair immunoassays with LC-MS/MS for false-positive correction .

Advanced: How can metabolomics identify off-target effects of this compound in non-insect species?

Methodological Answer:

- Untargeted metabolomics: Apply UPLC-QTOF-MS to profile earthworm coelomic fluid post-exposure. Use pathway analysis (KEGG, MetaboAnalyst) to map dysregulated metabolites .

- Multivariate statistics: Perform PLS-DA to distinguish this compound-treated vs. control groups (VIP scores >1.5) .

- Dose-response integration: Correlative metabolomic-toxicodynamic models to pinpoint NOAEL thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.